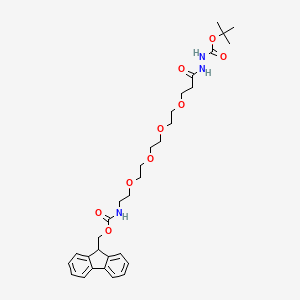

Fmoc-nh-dpeg(4)-nhnh-boc

Vue d'ensemble

Description

Fmoc-NH-dPEG™(4)-NHS is a chemical compound used in bioconjugation and drug delivery applications. Let’s explore its key features:

- Chemical Name : 15-(9-Fluorenylmethyloxycarbonyl)amino-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester.

- Synonyms :

- Alpha-(Fmoc-amino)-omega-(succinimidyl propionate) tetra(ethylene glycol).

- Fmoc-NH-PEG(4)-NHS.

Synthesis Analysis

The synthesis of Fmoc-NH-dPEG™(4)-NHS involves attaching a succinimidyl ester group to a tetra(ethylene glycol) spacer. This modification enhances solubility and provides a flexible linker for subsequent conjugation reactions.

Molecular Structure Analysis

The molecular formula for Fmoc-NH-dPEG™(4)-NHS is C30H36N2O10 , with a molecular weight of 584.24 g/mol .

Chemical Reactions Analysis

Upon activation, the succinimidyl ester group reacts with primary amines (such as lysine residues in proteins) to form stable amide bonds. This enables covalent attachment of Fmoc-NH-dPEG™(4)-NHS to biomolecules.

Physical And Chemical Properties Analysis

- Spacer Length : 17 atoms or approximately 18.17 Å .

- Solubility : Soluble in organic solvents (e.g., DMF, DMSO).

- Stability : Stable under typical reaction conditions.

Applications De Recherche Scientifique

Amine-Terminated Monolayers on Carbon

A study by Lee et al. (2015) detailed the preparation and characterization of amine-terminated monolayers on glassy carbon and pyrolyzed photoresist film using Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups for protection-deprotection strategies. This work demonstrated the effectiveness of using Fmoc and Boc groups in creating functionalized surfaces for further chemical modifications, highlighting their utility in surface chemistry and material science applications (Lee, Leroux, Hapiot, & Downard, 2015).

Synthesis of Constrained Amino Acids

Santagada et al. (2001) synthesized Fmoc-N,N′-Bis-Boc-7-guanyl-Tic-OH (GTIC), a conformationally constrained amino acid, demonstrating its potential for biological activity applications. This research underscores the role of Fmoc and Boc in the synthesis of specialized amino acids for peptide-based therapeutics (Santagada, Fiorino, Severino, Salvadori, Lazarus, Bryant, & Caliendo, 2001).

Advancements in Peptide Synthesis

Rovero, Quartara, and Fabbri (2009) compared the Boc and Fmoc methods in the solid-phase synthesis of neurokinin A antagonists, finding that the Fmoc strategy provided superior results in terms of yield and purity for peptides containing hydrophobic amino acids. This study contributes to the optimization of peptide synthesis protocols, particularly for challenging sequences (Rovero, Quartara, & Fabbri, 2009).

Hydrogelation and Self-Assembly of Fmoc-tripeptides

Cheng et al. (2010) investigated the hydrogelation and self-assembly properties of Fmoc-tripeptides, revealing significant differences in gel properties based on peptide sequence. This research illustrates the potential of Fmoc-protected peptides in creating hydrogels with varied mechanical and structural properties for biomedical applications (Cheng, Castelletto, Moulton, Newby, & Hamley, 2010).

Safety And Hazards

- Safety Data Sheets : Refer to the safety data sheets for handling instructions and precautions.

- Bulk Orders : For larger quantities, consult safety guidelines and ensure proper storage.

Orientations Futures

Research on Fmoc-NH-dPEG™(4)-NHS continues to explore its applications in drug delivery, diagnostics, and bioconjugation. Future studies may focus on optimizing its properties, enhancing stability, and expanding its utility.

References :

- Product Details

- Biosynth Reference Standard

- [J&W Pharmlab](https://

Propriétés

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N3O9/c1-31(2,3)43-30(37)34-33-28(35)12-14-38-16-18-40-20-21-41-19-17-39-15-13-32-29(36)42-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,32,36)(H,33,35)(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELNADFIEGTPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-nh-dpeg(4)-nhnh-boc | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)

![2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile](/img/structure/B1443136.png)

![[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1443139.png)

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)

![7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1443150.png)

![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1443154.png)